4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[3,4-b]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms enhances its reactivity and potential as an enzyme inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C11H11Cl2N3O |
---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-5-9(13)15-11-7(8)6-14-16(11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
InChI Key |
POWUAPCARCXVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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